![molecular formula C9H8FN3 B2535940 1-[(3-Fluorophenyl)methyl]triazole CAS No. 63777-82-2](/img/structure/B2535940.png)
1-[(3-Fluorophenyl)methyl]triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazoles are nitrogen-containing heterocyclic compounds that have superior pharmacological applications . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules . The introduction of fluoro, chloro, and cyano groups at the p-position of the phenyl alkynyl or pyridinyl alkynyl side chain enhances their antifungal activity .
Synthesis Analysis
The synthesis of 1,2,3-triazole hybrids involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition . This process is between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .
Molecular Structure Analysis
Triazoles have a five-membered ring structure containing two carbon and three nitrogen atoms . There are two types of five-membered triazoles: 1,2,3-triazole and 1,2,4-triazole . Each of them shows mainly two tautomers depending on the hydrogen bonded to the ring nitrogen .
Physical And Chemical Properties Analysis
Triazoles are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . They are readily capable of binding in the biological system with a variety of enzymes and receptors .
Wissenschaftliche Forschungsanwendungen
Supramolecular and Coordination Chemistry
1,2,3-Triazoles, including derivatives like 1-[(3-Fluorophenyl)methyl]triazole, are recognized for their unique ability to engage in diverse supramolecular interactions. Their nitrogen-rich structure allows for complexation with anions through hydrogen and halogen bonding. Moreover, triazoles can serve as versatile ligands in coordination chemistry, offering various N-coordination modes and acting as powerful donors in carbanionic and mesoionic carbene forms. These properties have led to significant applications in anion recognition, catalysis, and photochemistry, extending well beyond the initial scope of click chemistry (Schulze & Schubert, 2014).
Medicinal Chemistry
The 1,2,3-triazole ring is a prominent scaffold in medicinal chemistry due to its ability to mimic various functional groups and its inherent bioactivities, such as antimicrobial, antiviral, and antitumor effects. Its role as a bioisostere in the design of drug analogs highlights the versatility and potential of triazole derivatives in therapeutic applications (Bonandi et al., 2017).
Drug Discovery and Development
Click chemistry, with triazole formation at its core, has significantly impacted drug discovery. The triazole ring, formed from azides and terminal acetylenes, not only serves as a robust linker in the synthesis of complex molecules but also actively interacts with biological targets. This chemistry has facilitated the rapid assembly of diverse molecular libraries for high-throughput screening, leading to the discovery of new therapeutics (Kolb & Sharpless, 2003).
Materials Science
Triazole derivatives have been utilized in materials science, particularly in the functionalization of nanoparticles. The 'click' reaction, involving the formation of a 1,2,3-triazole ring, has been employed to attach various chemical functionalities to the surfaces of gold nanoparticles. This approach enables the creation of materials with tailored properties for specific applications, such as in catalysis, sensing, and nanomedicine (Fleming et al., 2006).
Wirkmechanismus
Target of action
Triazole compounds are known to interact with a variety of biological targets. For instance, some triazole derivatives have been found to bind with high affinity to multiple receptors .
Mode of action
The mode of action of triazole compounds can vary greatly depending on their specific chemical structure and the biological target they interact with. Some triazole derivatives are known to inhibit key enzymes in biological pathways .
Biochemical pathways
Triazole compounds can affect a variety of biochemical pathways. For example, some triazole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of triazole compounds can vary greatly depending on their specific chemical structure. Some triazole derivatives are known to have good bioavailability .
Result of action
The molecular and cellular effects of triazole compounds can vary greatly depending on their specific chemical structure and the biological target they interact with. Some triazole derivatives have shown to inhibit key enzymes in biological pathways, leading to various downstream effects .
Action environment
The action, efficacy, and stability of triazole compounds can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which can in turn affect its ability to cross cell membranes and interact with its target .
Safety and Hazards
Zukünftige Richtungen
Triazoles are becoming potential drug candidates for the scientific community . They have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . Thus, triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
Eigenschaften
IUPAC Name |
1-[(3-fluorophenyl)methyl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-9-3-1-2-8(6-9)7-13-5-4-11-12-13/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRKCBDVWDUCSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

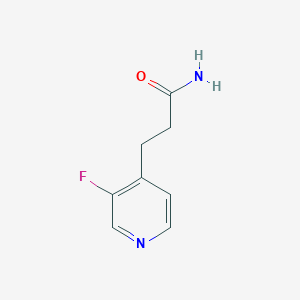
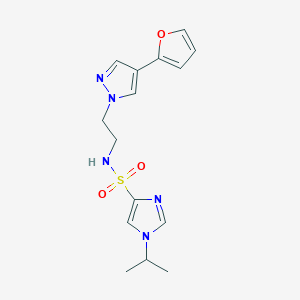
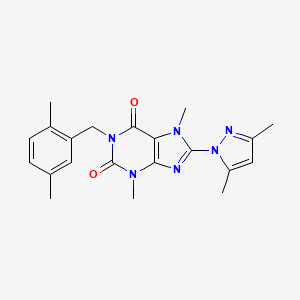

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-((4-methoxyphenyl)sulfonyl)acetate](/img/structure/B2535863.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2535864.png)
![N-(3,5-dimethylphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2535865.png)
![1-[(2-Piperidin-1-ylpyridin-3-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2535866.png)
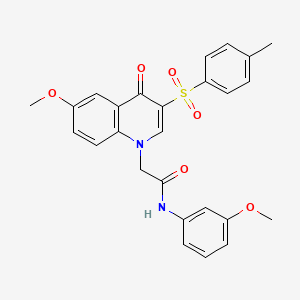

![1-[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2535872.png)
![2-[(2,6-Dichlorophenyl)sulfanyl]-3-(4-methylphenyl)quinoline](/img/structure/B2535873.png)
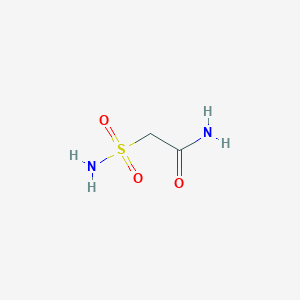
![2-[6-(4-Methoxyphenyl)pyridazin-3-ylthio]-1-pyrrolidinylethan-1-one](/img/structure/B2535877.png)